D,L-萝卜硫素谷胱甘肽

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

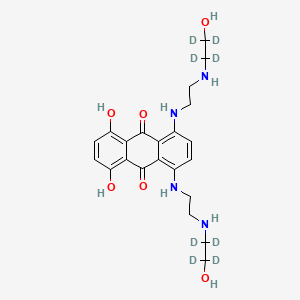

D,L-Sulforaphane Glutathione is a metabolite of the class I and II histone deacetylase (HDAC) inhibitor and anticancer agent sulforaphane . It increases mRNA expression of the genes encoding glutathione S-transferase A1 (GSTA1) and the UDP-glucuronosyltransferase (UGT) isoform UGT1A1 in HepG2 cells when used at a concentration of 15 µM .

Molecular Structure Analysis

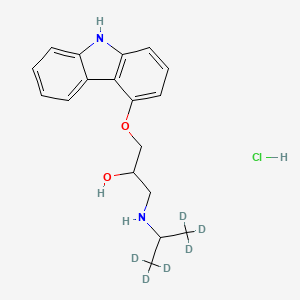

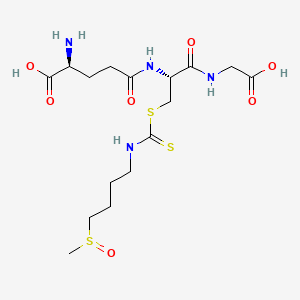

The molecular formula of D,L-Sulforaphane Glutathione is C16H28N4O7S3 . The formal name is L-γ-glutamyl-S-[[[4-(methylsulfinyl)butyl]amino]thioxomethyl]-L-cysteinyl-glycine .Physical And Chemical Properties Analysis

D,L-Sulforaphane Glutathione has a molecular weight of 484.6 . It is soluble in methanol upon heating and in water . It is stored at -20°C and is stable for at least 4 years .科学研究应用

Diabetes Management and Complications

D,L-Sulforaphane Glutathione: has shown promise in the management of Type 2 Diabetes Mellitus (T2DM) . It activates pathways such as PI 3 K/AKT and AMP-activated protein kinase, which increase insulin production and reduce insulin resistance . Moreover, it offers protective effects against diabetes complications like hepatic damage, vascular inflammation, and neuropathy through the activation of nuclear factor erythroid 2-related factor 2, leading to the translation of several antioxidant enzymes .

Antioxidant and Detoxification Enzyme Activation

This compound acts as a powerful antioxidant and activator of detoxification enzymes. It has been observed to increase mRNA expression of genes encoding glutathione S-transferase A1 (GSTA1) and the UDP-glucuronosyltransferase (UGT) isoform UGT1A1 in HepG2 cells, which are crucial for the body’s detoxification processes .

Anti-Cancer Properties

D,L-Sulforaphane Glutathione: exhibits significant anti-cancer effects. It is derived from sulforaphane, a well-known HDAC inhibitor and anticancer agent. Its role in cancer prevention and treatment is linked to its ability to modulate gene expression and activate various detoxification pathways .

Neuroprotective Effects

Research suggests that D,L-Sulforaphane Glutathione may have neuroprotective properties. It has been shown to attenuate apoptosis of hippocampal neurons induced by high glucose levels, which is particularly relevant in the context of diabetic neuropathy and other neurodegenerative conditions .

Anti-Inflammatory Effects

The anti-inflammatory effects of D,L-Sulforaphane Glutathione are noteworthy. It can regulate insulin resistance and has been linked to the AMPK/Nrf2/glutathione peroxidase 4 (GPx4) axis, which plays a role in reducing inflammation and oxidative stress in the body .

Bioavailability and Stability in Food Science

In the field of food science, the stability and bioavailability of D,L-Sulforaphane Glutathione are of particular interest. Research is focused on identifying methods to increase its content in foods, given its health benefits and the challenges posed by its unstable structure .

作用机制

Target of Action

D,L-Sulforaphane Glutathione primarily targets multiple mechanisms within the cell to control carcinogenesis . It increases mRNA expression of the genes encoding glutathione S-transferase A1 and the UDP-glucuronosyltransferase isoform UGT1A1 in HepG2 cells .

Biochemical Pathways

D,L-Sulforaphane Glutathione affects several biochemical pathways. It modulates nuclear factor kappa B, Sonic hedgehog, epithelial-mesenchymal transition, and Wnt/β-catenin pathways . It also enhances the activity of other deactivating enzyme systems such as glutathione S-transferase .

Pharmacokinetics

D,L-Sulforaphane Glutathione is rapidly absorbed, achieving high absolute bioavailability at low dietary doses . Dose-dependent pharmacokinetics is evident, with bioavailability decreasing with increasing dose .

Result of Action

The molecular and cellular effects of D,L-Sulforaphane Glutathione’s action include induction of apoptotic pathway in tumor cells, inhibition of cell cycle progression, and suppression of tumor stem cells . It also increases mRNA expression of the genes encoding glutathione S-transferase A1 and the UDP-glucuronosyltransferase isoform UGT1A1 in HepG2 cells .

Action Environment

The action, efficacy, and stability of D,L-Sulforaphane Glutathione can be influenced by environmental factors. For instance, when vegetable tissues are processed by cutting, cooking, freezing, or chewing, resulting in cellular fragmentation, it activates endogenous black mustard enzymes that hydrolyze the glucosinolates and convert them to sulforaphane .

未来方向

Sulforaphane, from which D,L-Sulforaphane Glutathione is derived, has been found to augment glutathione and influence brain metabolites in human subjects . This suggests potential future directions for research into the effects of D,L-Sulforaphane Glutathione on brain function and neuropsychiatric disorders .

属性

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(4-methylsulfinylbutylcarbamothioylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N4O7S3/c1-30(27)7-3-2-6-18-16(28)29-9-11(14(24)19-8-13(22)23)20-12(21)5-4-10(17)15(25)26/h10-11H,2-9,17H2,1H3,(H,18,28)(H,19,24)(H,20,21)(H,22,23)(H,25,26)/t10-,11-,30?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROARKYNVUQLTDP-QGQIPBJJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCCCNC(=S)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)CCCCNC(=S)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N4O7S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662197 |

Source

|

| Record name | L-gamma-Glutamyl-S-{[4-(methanesulfinyl)butyl]carbamothioyl}-L-cysteinylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

289711-21-3 |

Source

|

| Record name | L-gamma-Glutamyl-S-{[4-(methanesulfinyl)butyl]carbamothioyl}-L-cysteinylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。